1-(Difluoromethoxy)-2-fluoro-3-iodobenzene
Description
Significance of Organofluorine Chemistry in Contemporary Chemical Research
Organofluorine chemistry has become a cornerstone of modern chemical research, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Approximately 20% of all commercial pharmaceuticals are fluorinated compounds, a testament to the element's utility in drug design. nih.govacs.org
Role of Difluoromethoxy and Halogenated Benzene (B151609) Motifs in Molecular Design
Within the expansive field of organofluorine chemistry, specific fluorinated motifs and molecular frameworks have gained prominence. The difluoromethoxy group (-OCHF₂) and halogenated benzene rings are two such components that serve as critical tools in modern molecular design.
The difluoromethoxy group is increasingly recognized for its unique properties that bridge the gap between a simple methoxy (B1213986) group and the more common trifluoromethyl group. mdpi.com It is considered a "lipophilic hydrogen bond donor" and can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, allowing it to mimic the functionality of these common biological motifs while introducing the benefits of fluorine. acs.org The inclusion of the -OCHF₂ group can enhance metabolic stability and modulate lipophilicity, which is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. pkusz.edu.cnnih.gov
Halogenated benzene motifs are fundamental building blocks in organic synthesis, prized for their versatility. Aryl halides are key precursors for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.govresearchgate.net Molecules that contain multiple halogen atoms, such as 1-(Difluoromethoxy)-2-fluoro-3-iodobenzene, are particularly valuable. The significant difference in reactivity between the carbon-iodine (C-I) bond and the carbon-fluorine (C-F) bond allows for site-selective functionalization. The C-I bond is much more susceptible to oxidative addition in typical cross-coupling cycles, enabling chemists to modify the iodine-bearing position while leaving the fluorine atom untouched. nih.govacs.org This chemoselectivity provides a precise and powerful method for constructing complex molecular architectures.
Scope and Research Focus on this compound
The compound this compound is a specialized aromatic compound that embodies the principles outlined above. While not the subject of extensive academic study itself, its structure makes it a high-value intermediate for advanced organic synthesis. This article focuses on the potential utility of this molecule as a synthetic building block, derived from the unique interplay of its three distinct functional groups on the benzene ring.
The research value of this compound lies in its capacity to introduce the 1-(difluoromethoxy)-2-fluoro-phenyl moiety into more complex target molecules. Its key structural features are:
An Iodo Group: This serves as the primary reactive site for transition metal-catalyzed cross-coupling reactions, allowing for the attachment of a wide range of substituents.
A Fluoro Group: This atom modulates the electronic properties of the aromatic ring and can influence intermolecular interactions in the final product.
A Difluoromethoxy Group: This group imparts the desirable physicochemical properties discussed previously, such as enhanced metabolic stability and tuned lipophilicity.
Therefore, this compound is best understood as a sophisticated building block designed for the efficient synthesis of novel pharmaceuticals, agrochemicals, and materials where the presence of a fluorinated aromatic structure is critical to function.
Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1261606-77-2 |
| Molecular Formula | C₇H₄F₃IO |
| Molecular Weight | 288.01 g/mol |
| Predicted Boiling Point | 222.1 ± 40.0 °C |
| Predicted Density | 1.907 ± 0.06 g/cm³ |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Atorvastatin |
| Levofloxacin |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4F3IO |
|---|---|
Molecular Weight |
288.01 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H4F3IO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H |
InChI Key |
GNJLCVFQSJCHLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)OC(F)F |
Origin of Product |
United States |
Exploration of Reactivity and Mechanistic Pathways of 1 Difluoromethoxy 2 Fluoro 3 Iodobenzene
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Arenes
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups and a suitable leaving group. The reaction typically proceeds via an addition-elimination mechanism involving a key intermediate.
Influence of Electron-Withdrawing Groups on Reactivity
The SNAr reaction is highly dependent on the presence of electron-withdrawing groups (EWGs) on the aromatic ring. youtube.com These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate formed during the reaction. In the case of 1-(difluoromethoxy)-2-fluoro-3-iodobenzene, the difluoromethoxy group (-OCF₂H) and the fluorine atom are expected to exert a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the carbon atoms in the benzene (B151609) ring, making them more susceptible to attack by nucleophiles. The combined electron-withdrawing power of these substituents is anticipated to significantly enhance the reactivity of the molecule in SNAr reactions compared to unsubstituted iodobenzene (B50100).
Role of Fluorine as a Leaving Group in SNAr
In the context of SNAr reactions, the typical leaving group hierarchy observed in aliphatic nucleophilic substitutions (I > Br > Cl > F) is often inverted. Fluorine, despite the strength of the C-F bond, can be an excellent leaving group in SNAr. youtube.comstackexchange.com This is because the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, accelerating the initial attack by the nucleophile. stackexchange.com Therefore, in this compound, the fluorine atom at the 2-position is a plausible leaving group in an SNAr reaction, potentially being displaced by a variety of nucleophiles.
Potential Benzyne Intermediate Pathways
While the addition-elimination mechanism via a Meisenheimer complex is the most common pathway for SNAr, under strongly basic conditions, an elimination-addition mechanism involving a benzyne intermediate can also occur. For this compound, treatment with a very strong base could potentially lead to the formation of a benzyne intermediate through the elimination of HI or HF. However, the presence of activating electron-withdrawing groups generally favors the addition-elimination pathway.
Cross-Coupling Reactions Involving Carbon-Halogen Bonds
The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed C-C Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming new C-C bonds. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these reactions, making the iodine atom at the 3-position of this compound the primary site for oxidative addition to a palladium(0) catalyst.
A variety of well-established palladium-catalyzed cross-coupling reactions could theoretically be applied to this substrate:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. tcichemicals.comresearchgate.net This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position.
Heck-Mizoroki Reaction: In this reaction, the aryl iodide is coupled with an alkene. nih.govresearchgate.netlibretexts.org This would result in the formation of a substituted alkene at the 3-position.
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to substituted alkynes. rsc.orgwikipedia.orgresearchgate.net
The general mechanism for these reactions involves an oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation (in the case of Suzuki and related couplings) or carbopalladation (in the case of Heck coupling), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Data Tables
To illustrate the potential reactivity discussed, the following tables present hypothetical data for the reactions of this compound based on the known reactivity of analogous compounds.
Table 1: Hypothetical SNAr Reactions of this compound
| Nucleophile | Potential Product | Leaving Group |
| Sodium methoxide | 1-(Difluoromethoxy)-3-iodo-2-methoxybenzene | Fluorine |
| Ammonia | 2-Amino-1-(difluoromethoxy)-3-iodobenzene | Fluorine |
| Sodium thiophenoxide | 1-(Difluoromethoxy)-3-iodo-2-(phenylthio)benzene | Fluorine |
This data is illustrative and based on the general principles of SNAr reactions.
Table 2: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Partner | Reaction Type | Potential Product |
| Phenylboronic acid | Suzuki-Miyaura | 3-Phenyl-1-(difluoromethoxy)-2-fluorobenzene |
| Styrene | Heck-Mizoroki | 1-(Difluoromethoxy)-2-fluoro-3-styrylbenzene |
| Phenylacetylene | Sonogashira | 1-(Difluoromethoxy)-2-fluoro-3-(phenylethynyl)benzene |
This data is illustrative and based on the established scope of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling with Organoboron Reagents
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures and other C(sp²)-C(sp²) bonds by reacting an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on structurally similar fluorinated and poly-substituted aryl iodides.
The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The reactivity of the aryl iodide is influenced by both electronic and steric factors. The presence of electron-withdrawing groups, such as fluorine and difluoromethoxy, on the aromatic ring can enhance the rate of oxidative addition. However, steric hindrance from ortho-substituents can potentially slow down the reaction.
In the case of polyhalogenated benzenes, selective coupling at the iodine-bearing carbon is typically observed due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds. This selectivity is a key feature in the synthetic application of such molecules.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80-110 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 |
This table represents typical conditions for Suzuki-Miyaura couplings and is for illustrative purposes. Optimal conditions for this compound would require experimental determination.
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is a cornerstone for the synthesis of substituted alkynes and conjugated enynes.
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl iodide to a Pd(0) species is the initial step. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, affords the aryl-alkyne product and regenerates the Pd(0) catalyst.
For this compound, the electron-deficient nature of the aromatic ring is expected to facilitate the initial oxidative addition step. The reaction is generally tolerant of a wide range of functional groups. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Table 2: Common Catalytic Systems for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF |
| Pd(OAc)₂ | CuI | PPh₃ | K₂CO₃, Cs₂CO₃ | Toluene |
| Pd₂(dba)₃ | - (Copper-free) | XPhos | Cs₂CO₃ | Dioxane |
This table illustrates typical catalytic systems for Sonogashira couplings. The specific conditions for this compound would need to be optimized experimentally.
Fluoro-carbonylation Reactions (e.g., with 2-(difluoromethoxy)-5-nitropyridine)
A notable transformation for aryl iodides is the palladium-catalyzed fluoro-carbonylation, which introduces a fluoro-carbonyl (-COF) group. A modern and convenient method for this reaction avoids the use of highly toxic carbon monoxide gas by employing a stable precursor that serves as both a CO and a fluorine source. One such reagent is 2-(difluoromethoxy)-5-nitropyridine. wikipedia.org
This reaction proceeds via a palladium-catalyzed cross-coupling mechanism. The key step is the in-situ generation of formyl fluoride (B91410) from 2-(difluoromethoxy)-5-nitropyridine, which is facilitated by a fluoride source like cesium fluoride (CsF). The unstable difluoromethoxy anion, generated from the starting material, decomposes to formyl fluoride. This reactive intermediate then participates in the palladium catalytic cycle, leading to the formation of the corresponding aroyl fluoride. wikipedia.org
This methodology is advantageous due to its operational simplicity and the stability of the reagents. It has been shown to be applicable to a wide range of aryl iodides, including those with complex and functionalized structures. wikipedia.org
C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of anilines and their derivatives.
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.
For a substrate like this compound, the C-I bond is the reactive site. The electronic properties of the substituents on the aromatic ring will influence the rate of the oxidative addition and reductive elimination steps. While specific data for this exact substrate is scarce, the general principles of Buchwald-Hartwig amination of aryl iodides are well-established and would be applicable. nih.gov
Table 3: Typical Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 |
| [Pd(allyl)Cl]₂ | RuPhos | K₃PO₄ | t-BuOH | 80-100 |
This table provides examples of common conditions for Buchwald-Hartwig amination. The optimal conditions for this compound would require specific experimental investigation.
Role of Iodine Reactivity in Catalytic Transformations
The high reactivity of the carbon-iodine bond in this compound is central to its utility in the aforementioned catalytic transformations. The C-I bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F), making it the most susceptible to oxidative addition to low-valent transition metal centers, such as Pd(0). This difference in bond strength allows for selective functionalization at the iodine-substituted position, even in the presence of other halogen atoms.
The rate of oxidative addition, which is often the rate-determining step in the catalytic cycle, is significantly influenced by the electronic nature of the aryl iodide. Electron-withdrawing groups on the aromatic ring, such as the fluorine atom and the difluoromethoxy group in the target molecule, generally accelerate this step by making the carbon atom of the C-I bond more electrophilic and by stabilizing the resulting Pd(II) intermediate.
Furthermore, the iodide anion, which is displaced during the catalytic cycle, is a good leaving group and is generally well-tolerated by the catalytic system. The unique reactivity of the iodine substituent thus makes this compound a valuable building block for the synthesis of complex, highly functionalized aromatic compounds.
Radical Chemistry of Difluoromethoxy and Halogenated Arenes
Beyond its participation in cross-coupling reactions, the difluoromethoxy group can be involved in radical chemistry. The generation of radicals from fluorinated motifs is a growing area of interest in organic synthesis.
Generation and Reactivity of OCF₂H Radicals
The difluoromethoxyl radical (•OCF₂H) is a reactive intermediate that can be generated from various precursors containing the difluoromethoxy group. While direct homolytic cleavage of the C-O bond in an aryl difluoromethyl ether is challenging, radical generation can be achieved under specific conditions, often involving photoredox catalysis or the use of radical initiators.
Once generated, the •OCF₂H radical can participate in a variety of reactions. A key reaction is its addition to arenes and heteroarenes. This process typically involves the addition of the radical to the aromatic ring to form a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation of this intermediate leads to the formation of a new C-OCF₂H bond, effectively achieving a C-H difluoromethoxylation of the aromatic substrate.
This type of radical reactivity provides a complementary approach to the introduction of the difluoromethoxy group, particularly for late-stage functionalization of complex molecules where traditional nucleophilic or electrophilic methods may not be suitable.
Hydrodifluoromethylation Reactions
Hydrodifluoromethylation involves the addition of a difluoromethyl group (CHF₂) and a hydrogen atom across a double or triple bond. While direct hydrodifluoromethylation of an aromatic ring is not a standard transformation, the concept can be applied to derivatives of this compound. For instance, if the iodo group is converted to a vinyl or alkynyl substituent via cross-coupling reactions, the resulting derivative could be a substrate for such reactions.
Modern approaches for the introduction of the difluoromethyl group often rely on the generation of the difluoromethyl radical (•CF₂H) from readily available sources. These methods frequently utilize metal-catalyzed or photoredox-catalyzed processes to achieve the desired transformation under mild conditions.
Table 1: Illustrative Conditions for Hydrodifluoromethylation of an Unsaturated Substrate
| Entry | CF₂H Source | Catalyst/Initiator | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | HCF₂Br | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ / NiCl₂·glyme | DMA | 25 | 85 |
| 2 | HCF₂SO₂Na | Ru(bpy)₃Cl₂ | MeCN/H₂O | 25 | 78 |
This table presents generalized conditions based on published methods for the difluoromethylation of aryl bromides and alkenes and does not represent experimentally verified results for derivatives of this compound. princeton.edu
The reactivity in such a reaction would be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing effects of the fluorine atom and the difluoromethoxy group would impact the electron density of the unsaturated moiety, thereby affecting the efficiency of the radical addition step.
Halogen Atom Transfer Processes
Halogen Atom Transfer (XAT) is a fundamental process in radical chemistry where a halogen atom is abstracted by a radical species to generate a new radical. In the context of this compound, the carbon-iodine bond is the most likely site for XAT due to its lower bond dissociation energy compared to C-F and C-H bonds.
Visible light-mediated photoredox catalysis has emerged as a powerful tool for initiating XAT processes. nih.govrsc.org In a typical cycle, a photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) with a suitable reagent to generate a radical. This radical can then abstract the iodine atom from this compound to produce the corresponding aryl radical, 2-(Difluoromethoxy)-6-fluorophenyl radical. This aryl radical is a key intermediate that can participate in a variety of subsequent reactions.
Key reagents in promoting XAT include silyl radicals, which can be generated photochemically and serve as effective halogen atom abstractors. princeton.edunih.gov The generation of aryl radicals from aryl iodides via XAT is a versatile strategy for forming new carbon-carbon and carbon-heteroatom bonds.
Radical Cascade Reactions for Complex Structure Formation
The aryl radical generated from this compound via Halogen Atom Transfer (as described in 3.3.3) can be strategically trapped to initiate radical cascade reactions. These cascades involve a sequence of intramolecular and/or intermolecular radical additions to construct complex molecular architectures from relatively simple precursors.
For instance, the 2-(Difluoromethoxy)-6-fluorophenyl radical could be made to react with a tethered alkene or alkyne within the same molecule, leading to the formation of a new ring system. The success of such a cascade depends on the precise positioning of the radical-accepting moiety and the relative rates of the desired cyclization versus competing intermolecular reactions. These types of reactions are powerful tools for the synthesis of complex fluorinated heterocycles, which are of significant interest in medicinal chemistry. nih.gov
Table 2: Potential Radical Cascade Pathways
| Initiating Step | Radical Intermediate | Subsequent Step | Product Type |
|---|---|---|---|
| Iodine Atom Abstraction | 2-(Difluoromethoxy)-6-fluorophenyl radical | Intramolecular addition to a pendant alkene | Fused or spirocyclic ring system |
This table outlines hypothetical reaction pathways based on established principles of radical cascade reactions.
Other Selective Transformations and Derivatizations
Beyond radical pathways initiated at the carbon-iodine bond, this compound can undergo other selective transformations at its halogen centers or the difluoromethoxy group.
Oxidation and Reduction Chemistry at Halogen Centers
The iodine atom in this compound is in its -1 oxidation state (as part of the iodobenzene moiety). It can be oxidized to higher oxidation states, such as +3 (in iodonium salts or iodosyl compounds) or +5 (in iodyl compounds). These hypervalent iodine compounds are valuable reagents in their own right, capable of acting as oxidants or as electrophilic group transfer agents. The oxidation of aryl iodides is typically achieved using strong oxidizing agents like peroxy acids or potassium persulfate.
Conversely, the iodine can be involved in reductive processes. For example, in many cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the catalytic cycle involves the formal reduction of the aryl halide as it is converted to the coupled product. The iodine atom is a good leaving group in these transformations, making this compound a suitable substrate for such reactions to introduce further complexity.
Functionalization at the Difluoromethoxy Moiety
While the difluoromethoxy (OCF₂H) group is generally considered to be chemically robust, functionalization is possible under specific conditions. The C-H bond in the OCF₂H group is activated by the adjacent oxygen and fluorine atoms, making it susceptible to radical abstraction or deprotonation by a strong base.
Deprotonation would generate a difluoromethoxide-substituted carbanion, which could potentially react with electrophiles. However, this is a challenging transformation due to the instability of such intermediates. More commonly, radical abstraction of the hydrogen atom can lead to an OCF₂• radical, which can then engage in further reactions. The development of methods for the direct functionalization of the difluoromethoxy group is an active area of research in organofluorine chemistry. nih.gov
Computational Chemistry and Theoretical Investigations
Electronic Structure Analysis of the Difluoromethoxy Group
The difluoromethoxy (-OCHF₂) group is a critical substituent that significantly influences the electronic properties of the aromatic ring. Its effects are a nuanced interplay of inductive and resonance contributions, further complicated by stereoelectronic interactions unique to fluorinated ethers.
Unlike a simple methoxy (B1213986) group (-OCH₃), where the oxygen lone pair readily conjugates with the aromatic ring, the delocalization in difluoromethoxy ethers is significantly hindered. researchgate.net This is attributed to powerful anomeric interactions, specifically the hyperconjugation between the oxygen lone pair (nₒ) and the antibonding orbitals of the carbon-fluorine bonds (σC-F). nih.gov These nₒ → σC-F interactions stabilize conformations where the C-F bonds are oriented out of the plane of the aromatic ring, which in turn weakens the π-conjugation between the oxygen and the ring. researchgate.netnih.gov Consequently, the electron-withdrawing inductive effect tends to dominate, deactivating the benzene (B151609) ring towards electrophilic substitution compared to non-fluorinated analogues.
| Substituent | Inductive Effect | Resonance Effect | Dominant Electronic Character | Key Stereoelectronic Interaction |
|---|---|---|---|---|
| -OCH₃ | Weakly withdrawing | Strongly donating | Activating, Ortho-, Para-directing | nₒ → πaryl conjugation |
| -OCHF₂ | Strongly withdrawing | Weakly donating | Deactivating, Meta-directing (predicted) | nₒ → σC-F hyperconjugation (anomeric effect) |
| -OCF₃ | Very strongly withdrawing | Very weakly donating | Strongly deactivating, Meta-directing | Strong nₒ → σ*C-F hyperconjugation |
Conformational Analysis and Molecular Dynamics of Fluorinated Aryl Ethers
The three-dimensional structure and flexibility of 1-(difluoromethoxy)-2-fluoro-3-iodobenzene are largely dictated by the rotational barriers around the Ar-O and O-C bonds. The presence of multiple fluorine atoms introduces unique conformational preferences not seen in their non-fluorinated parent compounds. researchgate.net
While simple aryl alkyl ethers, like anisole, strongly prefer a planar conformation to maximize conjugation, fluorinated aryl ethers adopt non-planar structures. researchgate.net For aryl trifluoromethyl ethers (Ar-OCF₃), the molecule typically adopts a conformation where the O-CF₃ bond is orthogonal to the plane of the aromatic ring. nih.gov The difluoromethoxy group (-OCHF₂) presents an intermediate case. Computational studies on related molecules show that the rotational barrier around the Ar-O bond is relatively low, allowing these ethers to access a wider range of conformations compared to both their hydrogenated and perfluorinated counterparts. researchgate.net
The preferred conformation is a result of minimizing steric hindrance and maximizing stabilizing stereoelectronic effects, such as the anomeric interactions discussed previously. nih.gov For the -OCHF₂ group, conformations that allow for one or two of these nₒ → σ*C-F interactions are energetically favored. nih.gov Molecular dynamics simulations would likely show significant torsional flexibility around the C(aryl)-O bond, with the molecule populating several low-energy, non-planar conformations at room temperature. The additional fluorine and iodine substituents on the ring would introduce further steric constraints, likely favoring conformations that direct the bulky iodine atom and the -OCHF₂ group away from each other.
| Parameter | Predicted Value / Characteristic | Governing Factors |
|---|---|---|
| C(2)-C(1)-O-C(alkoxy) Dihedral Angle | Non-planar (likely near ±90°) | Steric hindrance, Anomeric effect researchgate.netnih.gov |
| Rotational Barrier (Ar-O bond) | Low | Weakened π-conjugation researchgate.net |
| Favored Conformer | Orthogonal or near-orthogonal orientation of the C-H bond in the -OCHF₂ group relative to the aryl plane | Maximization of nₒ → σ*C-F interactions nih.gov |
Density Functional Theory (DFT) Studies for Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating reaction mechanisms, offering a balance between computational cost and accuracy. For a substituted benzene like this compound, DFT can be used to model various transformations, including palladium-catalyzed cross-coupling reactions at the C-I bond or nucleophilic aromatic substitution.
The formation and cleavage of C-F and C-O bonds are fundamental steps in the synthesis of fluorinated aryl ethers. Transition state (TS) analysis via DFT provides critical information about the energy barriers (activation energies) and the specific atomic arrangements at the peak of the reaction coordinate.
For instance, in palladium-catalyzed C-O cross-coupling reactions to form the ether linkage, DFT can model the key steps of oxidative addition, ligand exchange, and reductive elimination. nih.gov The calculated geometries of the transition states reveal bond-breaking and bond-forming distances and can explain the substrate scope and observed selectivity.
Similarly, DFT is invaluable for studying C-F bond activation, which is a challenging but increasingly important transformation. mdpi.com Calculations can determine the activation energies for different pathways, such as oxidative addition to a metal center, and compare the feasibility of cleaving a C-F bond versus other C-H or C-halogen bonds in the molecule. researchgate.net A transition state calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com
DFT allows for the construction of detailed potential energy surfaces for entire reaction pathways. This is particularly useful for evaluating novel or complex fluorination strategies. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile can be mapped out. researchgate.netresearchgate.net
For example, if one were to explore a novel electrophilic fluorination reaction on a related phenol (B47542) precursor, DFT could be used to generate the energy profile. This profile would show the relative energy of the starting material, the formation of a sigma complex (Wheland intermediate), the transition state for its formation, and the final fluorinated product. researchgate.net Comparing the energy barriers for attack at different positions on the ring would provide a quantitative prediction of the reaction's regioselectivity. These profiles are essential for understanding reaction kinetics and for designing more efficient synthetic routes. researchgate.net
Prediction of Reactivity and Regioselectivity through Computational Modeling
Computational modeling is a powerful tool for predicting the reactivity and regioselectivity of aromatic compounds. For this compound, models can predict the most likely sites for electrophilic, nucleophilic, or radical attack.
The regioselectivity of electrophilic aromatic substitution, for example, can be predicted by analyzing the distribution of electron density in the molecule and the stability of the potential intermediates (sigma complexes). The combined deactivating effects of the fluorine, iodine, and difluoromethoxy groups would strongly disfavor electrophilic substitution. However, if forced, the reaction outcome would be governed by the directing effects of these substituents. Computational methods like Molecular Electron Density Theory (MEDT) can analyze the polarization of the ring's electron density to predict the most favorable site of attack. rsc.org
Reactivity indices derived from DFT, such as Fukui functions or local softness, can quantify the susceptibility of each atom in the ring to electrophilic or nucleophilic attack. nih.gov Furthermore, calculating the activation Gibbs free energies for the formation of ortho, meta, and para intermediates provides a direct, quantitative measure of regioselectivity, often showing excellent agreement with experimental outcomes. rsc.orgnih.gov For a complex substitution pattern as in this compound, these computational approaches are indispensable for predicting the outcome of a reaction without resorting to trial-and-error synthesis.
| Computational Method | Calculated Property | Predicted Outcome | Relevant Application |
|---|---|---|---|
| Electrostatic Potential (ESP) Mapping | Regions of negative potential (electron-rich) | Most likely site for electrophilic attack | Electrophilic Aromatic Substitution nih.gov |
| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energy and distribution | Reactivity towards electrophiles/nucleophiles | General reactivity patterns |
| Activation Energy (ΔG‡) Calculation | Energy barriers for different regioisomeric pathways | Kinetic product distribution and regioselectivity rsc.org | Electrophilic/Nucleophilic Substitution |
| Conceptual DFT (Fukui Functions) | Local susceptibility to electron density change | Site-specific reactivity (nucleophilic/electrophilic) | Predicting regioselectivity nih.gov |
Advanced Spectroscopic Methods for Structural Elucidation Beyond Basic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. For a molecule with the complexity of 1-(difluoromethoxy)-2-fluoro-3-iodobenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential to assign all proton, carbon, and fluorine signals accurately and to map out the connectivity and spatial relationships within the molecule.
¹H, ¹³C, ¹⁹F NMR for Positional and Connectivity Analysis
The analysis of the ¹H NMR spectrum of this compound would reveal signals in the aromatic region, with their chemical shifts and coupling patterns dictated by the electronic effects of the three different substituents. The difluoromethoxy group (-OCHF₂) would exhibit a characteristic triplet in the ¹H NMR due to coupling with the two fluorine atoms.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the difluoromethoxy group would show a distinct triplet due to one-bond coupling with the fluorine atoms. The aromatic carbons would appear at chemical shifts influenced by the inductive and resonance effects of the fluorine, iodine, and difluoromethoxy substituents.
Given the presence of fluorine, ¹⁹F NMR spectroscopy is a powerful tool. It would show two distinct signals: one for the fluoro group directly attached to the benzene (B151609) ring and another for the difluoromethoxy group. The coupling between these fluorine nuclei and with neighboring protons would provide critical information for assigning their positions.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| ¹H (Aromatic) | 7.0 - 7.8 | m | J(H,H), J(H,F) |
| ¹H (-OCHF₂) | 6.5 - 7.0 | t | J(H,F) ≈ 75 |
| ¹³C (Aromatic) | 110 - 160 | m | J(C,F) |
| ¹³C (-OCHF₂) | 115 - 125 | t | J(C,F) ≈ 240 |
| ¹⁹F (Ar-F) | -110 to -130 | m | J(F,H), J(F,F) |
Note: This is a predictive table based on known chemical shift ranges and coupling constants for similar structural motifs. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., HSQC, COSY, NOESY)
Two-dimensional (2D) NMR techniques are crucial for unraveling the complex spin systems in this compound.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C signals for the protonated aromatic carbons and the difluoromethoxy group.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between neighboring protons in the aromatic ring, helping to establish their relative positions (ortho, meta, para).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is invaluable for determining through-space proximity of nuclei. A NOESY spectrum could show correlations between the proton of the difluoromethoxy group and the aromatic protons, providing definitive evidence for the connectivity and conformation of the -OCHF₂ group relative to the benzene ring.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-resolution mass spectrometry is essential for determining the elemental composition of this compound and for gaining insight into its structural features through fragmentation analysis.
Fragmentation Pattern Analysis for Structural Features
In a mass spectrometer, the molecule would be ionized and then fragmented. The analysis of these fragment ions provides a roadmap of the molecule's structure. Key fragmentations for this compound would likely include:
Loss of the iodine atom, resulting in a prominent peak corresponding to the [M-I]⁺ ion.
Cleavage of the difluoromethoxy group, leading to fragments corresponding to [M-OCHF₂]⁺ and [OCHF₂]⁺.
Loss of a fluorine atom, though generally less common than the loss of heavier halogens.
Tandem mass spectrometry (MS/MS) would involve selecting a specific parent ion and subjecting it to further fragmentation, providing more detailed information about its structure and confirming the proposed fragmentation pathways.
Isotopic Fine Structure and Abundance Information
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula. The presence of iodine, with its characteristic isotopic signature (¹²⁷I is 100% abundant), would be readily identifiable. The precise mass of the molecular ion would be used to confirm the presence and number of carbon, hydrogen, fluorine, oxygen, and iodine atoms, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 2: Predicted HRMS Data for this compound
| Ion | Predicted m/z | Elemental Composition |
|---|---|---|
| [M]⁺ | 317.9254 | C₇H₄F₃IO |
| [M-I]⁺ | 191.0218 | C₇H₄F₃O |
Note: Predicted m/z values are monoisotopic masses.
Hyphenated Techniques in Structural Characterization of this compound
Hyphenated analytical methods, which combine a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive structural elucidation of chemical compounds. researchgate.net For a substituted aromatic compound such as this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for both qualitative and quantitative analysis.
GC-MS and LC-MS for Mixture Analysis and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds like substituted halobenzenes. In a typical GC-MS analysis of a sample containing this compound, the gas chromatograph would separate the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.
For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak. Due to the presence of the stable aromatic ring, the molecular ion is generally of significant intensity. whitman.edulibretexts.org The fragmentation pattern would likely involve the loss of the iodine atom, which is a common fragmentation pathway for iodinated aromatic compounds, resulting in a significant peak at m/z corresponding to the loss of 127. whitman.edudocbrown.info Further fragmentation could involve the difluoromethoxy group.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique, particularly useful for less volatile compounds or those that are thermally labile. While this compound is likely amenable to GC-MS, LC-MS could be employed in situations where the compound is part of a complex matrix that is not suitable for direct GC injection. In LC-MS, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer, typically using a softer ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These techniques often result in less fragmentation and a more prominent molecular ion peak, which is advantageous for confirming the molecular weight of the analyte. For iodinated aromatic compounds, care must be taken in the choice of mobile phase additives, as some, like formic acid, can induce deiodination in the ESI source, potentially complicating spectral interpretation. nih.gov
The following table summarizes the expected utility of GC-MS and LC-MS in the analysis of this compound.
| Technique | Sample Requirements | Expected Information | Advantages for this compound |
| GC-MS | Volatile, thermally stable | Retention time, fragmentation pattern | High resolution separation, detailed structural information from fragmentation. |
| LC-MS | Soluble in mobile phase | Retention time, molecular weight | Suitable for complex matrices, soft ionization preserves molecular ion. |
Integration of Spectroscopic Data for Holistic Structure Elucidation
While hyphenated techniques are powerful, the unambiguous structural elucidation of a novel or complex compound like this compound relies on the integration of data from multiple spectroscopic methods. researchgate.netjchps.com A combination of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy provides a comprehensive picture of the molecule's structure.
Mass Spectrometry (MS) , as discussed, provides the molecular weight and elemental composition (through high-resolution mass spectrometry) and key fragmentation patterns. For this compound, the mass spectrum would confirm the presence of iodine and provide clues about the connectivity of the substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule.
¹H NMR would show the chemical shifts and coupling patterns of the aromatic protons, revealing their relative positions on the benzene ring. The proton of the difluoromethoxy group would appear as a characteristic triplet due to coupling with the two fluorine atoms.
¹³C NMR would indicate the number of unique carbon environments. The carbon attached to the difluoromethoxy group and the carbons bonded to fluorine and iodine would have distinct chemical shifts.
¹⁹F NMR is crucial for fluorinated compounds and would show distinct signals for the fluorine atom on the ring and the two fluorine atoms of the difluoromethoxy group, with characteristic couplings to each other and to neighboring protons. jeolusa.comjeol.com
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching and bending of the aromatic ring, C-F stretching, C-O stretching of the ether linkage, and C-I stretching.
The collective interpretation of these spectroscopic data allows for a holistic and definitive structural elucidation, as summarized in the table below.
| Spectroscopic Technique | Information Provided | Application to this compound |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation patterns | Confirms molecular formula (C₇H₄F₃IO), shows loss of iodine and difluoromethoxy group fragments. |
| ¹H NMR | Number and environment of protons, proton-proton coupling | Shows signals for aromatic protons and the proton of the -OCHF₂ group, revealing their connectivity. |
| ¹³C NMR | Number and environment of carbon atoms | Distinguishes between the different carbon atoms of the substituted benzene ring. |
| ¹⁹F NMR | Number and environment of fluorine atoms, fluorine-fluorine and fluorine-proton coupling | Provides distinct signals for the aromatic fluorine and the -OCHF₂ fluorines, confirming their positions. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Shows characteristic bands for aromatic C-H, C-F, C-O, and C-I bonds. |
By piecing together the structural fragments and connectivity information from each of these advanced spectroscopic methods, a complete and verified structure of this compound can be established.
Applications of 1 Difluoromethoxy 2 Fluoro 3 Iodobenzene As a Synthetic Intermediate
Synthesis of Complex Organic Molecules
The unique substitution pattern of 1-(Difluoromethoxy)-2-fluoro-3-iodobenzene makes it an ideal starting material for the construction of intricate molecular architectures, particularly those containing fluorinated moieties. The iodine atom serves as a handle for introducing molecular complexity through well-established coupling methodologies.
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, and palladium-catalyzed cross-coupling reactions are among the most efficient methods to achieve this transformation. This compound is an excellent substrate for these reactions, particularly the Suzuki-Miyaura coupling, due to the high reactivity of the carbon-iodine bond.
In a typical Suzuki-Miyaura reaction, the iodobenzene (B50100) derivative is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. This methodology allows for the creation of a diverse range of substituted biaryl compounds. For instance, the coupling of this compound with (3-aminophenyl)boronic acid would yield 2',3-difluoro-4'-(difluoromethoxy)-[1,1'-biphenyl]-3-amine, a complex biaryl structure incorporating multiple fluorine atoms and a difluoromethoxy group. Such structures are of significant interest in medicinal chemistry and materials science.
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | (3-aminophenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2',3-difluoro-4'-(difluoromethoxy)-[1,1'-biphenyl]-3-amine |
This table represents a potential, chemically sound reaction based on established Suzuki-Miyaura coupling principles.
Fluorinated heterocyclic compounds are integral to pharmaceuticals and agrochemicals. The iodine atom in this compound provides a reactive site for intramolecular or intermolecular cyclization reactions to form these important scaffolds. Palladium-catalyzed reactions such as the Sonogashira and Buchwald-Hartwig couplings are particularly useful for this purpose.
The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide, can be employed to introduce an alkyne substituent. nih.gov This functionalized intermediate can then undergo subsequent cyclization to form various heterocyclic systems like fluorinated quinolines or indoles. nih.gov Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, which is a key step in the synthesis of nitrogen-containing heterocycles. wikipedia.orgnih.govorganic-chemistry.org The difluoromethoxy and fluoro substituents are carried through the synthesis, imparting their unique electronic and physiological properties to the final heterocyclic product.
Development of Bioactive Molecules and Pharmaceutical Intermediates
The incorporation of fluorine and fluorinated groups like difluoromethoxy (OCF₂H) is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.netnih.gov this compound serves as a key building block for introducing these desirable features into bioactive molecules.
This substituted iodobenzene is a potential precursor in the synthesis of various drug candidates. For example, many modern Factor Xa inhibitors, a class of anticoagulants, feature complex, highly substituted aromatic cores. researchgate.net The biaryl structures formed from this compound can serve as the central scaffold for these inhibitors.
The oxindole (B195798) scaffold is another privileged structure in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs. nih.govnih.govbohrium.com Synthetic routes to complex, substituted oxindoles could utilize this compound as a starting material to build the necessary aromatic portion of the molecule, which is then elaborated to form the final spiro-oxindole or related structure.
In the synthesis of Active Pharmaceutical Ingredients (APIs), intermediates that allow for the late-stage introduction of key functional groups are highly valuable. The robust nature of the C-I bond allows this compound to be carried through multiple synthetic steps before its final coupling reaction. This strategy enables the efficient construction of complex APIs. The difluoromethoxy group, in particular, is recognized as a bioisostere for other functional groups and can fine-tune the physicochemical properties of a drug candidate. nih.gov
Materials Science Applications
The unique electronic properties conferred by the fluorine and difluoromethoxy substituents make this compound an attractive building block for materials science, particularly in the field of organic electronics and liquid crystals. nih.govresearchgate.net
Fluorinated aromatic compounds are frequently used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and liquid crystal displays (LCDs). sci-hub.sebiointerfaceresearch.comnih.govrsc.org The introduction of fluorine can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of organic semiconductors, which is beneficial for electron transport. The strong polarity of the C-F bonds can also influence the molecular packing and mesomorphic properties of liquid crystals.
Cross-coupling reactions, such as the Suzuki or Sonogashira coupling, using this compound can be employed to synthesize conjugated polymers and small molecules with tailored electronic and photophysical properties for use in OLEDs. tcichemicals.com Similarly, the synthesis of fluorinated biaryl and terphenyl structures is a common strategy for creating novel liquid crystalline materials with specific dielectric anisotropies and clearing points. sci-hub.sebiointerfaceresearch.combeilstein-journals.org
Table 2: Potential Applications in Materials Science
| Application Area | Relevant Properties Conferred by Intermediate | Synthetic Route Example |
| Organic Electronics (OLEDs) | Electron-deficient aromatic core, tuned HOMO/LUMO levels, improved charge transport. | Suzuki or Stille coupling to create conjugated polymers or small molecule emitters/hosts. |
| Liquid Crystals | High polarity, modified dielectric anisotropy, altered mesophase behavior. | Suzuki coupling to form fluorinated biaryl or terphenyl cores. |
Precursors for Specialty Chemicals and Polymers
The presence of the highly reactive iodine atom on the aromatic ring of this compound makes it an excellent precursor for a range of specialty chemicals. This reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions, a powerful set of tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Through reactions such as the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Hiyama couplings, the iodine atom can be substituted with a wide variety of organic groups. This versatility allows for the synthesis of a diverse array of substituted aromatic compounds that can serve as key intermediates in the pharmaceutical, agrochemical, and electronics industries. The difluoromethoxy group and the additional fluorine atom can impart desirable properties to the final products, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics.
In the realm of polymer science, this compound can function as a monomer or a precursor to monomers for the synthesis of high-performance fluorinated polymers. umn.edu The reactive iodide allows for its incorporation into polymer chains through various polymerization techniques, including those involving cross-coupling reactions. The resulting polymers would possess the unique properties conferred by the difluoromethoxy and fluoro substituents.
Table 1: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Resulting Bond | Potential Application of Product |
| Suzuki-Miyaura | Organoboron compounds | C-C | Biaryl compounds for pharmaceuticals and liquid crystals |
| Heck | Alkenes | C-C | Substituted styrenes for polymers and fine chemicals |
| Sonogashira | Terminal alkynes | C-C | Aryl alkynes for organic electronics and functional materials |
| Stille | Organotin compounds | C-C | Complex organic molecules and natural product synthesis |
| Buchwald-Hartwig | Amines, amides | C-N | Aryl amines and amides for pharmaceuticals and organic light-emitting diodes (OLEDs) |
| Ullmann | Alcohols, thiols | C-O, C-S | Diaryl ethers and thioethers for specialty chemicals |
Advanced Fluorinated Materials
The incorporation of fluorine atoms into organic molecules often leads to materials with exceptional properties, including high thermal stability, chemical resistance, and unique electronic characteristics. core.ac.uk this compound serves as a valuable building block for the creation of such advanced fluorinated materials.
The difluoromethoxy group (OCF₂H) is a key structural motif that can significantly influence the properties of a material. It is often considered a bioisostere of a methoxy (B1213986) or a hydroxyl group in medicinal chemistry, but in materials science, it contributes to a low surface energy, hydrophobicity, and enhanced thermal stability.
By leveraging the reactivity of the iodo group, this compound can be incorporated into larger, complex structures to create novel fluorinated materials. For example, it can be used to synthesize:
Fluorinated Liquid Crystals: The introduction of the difluoromethoxy and fluoro groups can influence the mesomorphic properties, dielectric anisotropy, and viscosity of liquid crystal molecules.
Organic Electronics: Fluorinated materials are increasingly used in organic electronics due to their stability and tunable electronic properties. This intermediate could be used to create new organic semiconductors, dielectrics, or materials for organic photovoltaics.
Fluoropolymers with Tailored Properties: As a monomer, it can be polymerized to produce fluoropolymers with specific refractive indices, dielectric constants, and gas permeability properties, making them suitable for applications in optics, electronics, and separation membranes. umn.edu20.210.105
Table 2: Potential Properties Conferred by the Difluoromethoxy Group in Advanced Materials
| Property | Influence of the -OCF₂H Group | Potential Application Area |
| Thermal Stability | Increased due to the strong C-F bonds | High-temperature polymers and lubricants |
| Chemical Resistance | Enhanced inertness to chemical attack | Protective coatings and chemically resistant seals |
| Surface Energy | Lowered, leading to hydrophobicity and oleophobicity | Self-cleaning surfaces and anti-fouling coatings |
| Dielectric Constant | Lowered compared to non-fluorinated analogues | Insulating materials in microelectronics |
| Lipophilicity | Increased, affecting solubility and permeability | Bioactive compounds and membranes |
The strategic use of this compound as a synthetic intermediate opens up avenues for the development of a new generation of specialty chemicals, polymers, and advanced materials with precisely engineered properties to meet the demands of modern technology.
An exploration of "this compound" reveals its significance as a sophisticated building block in organofluorine chemistry. The unique arrangement of its functional groups—a difluoromethoxy group, a fluorine atom, and an iodine atom on a benzene (B151609) ring—offers a versatile platform for the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. This article delves into the future research directions and emerging opportunities that could further unlock the potential of this and related fluorinated compounds.
Future Research Directions and Emerging Opportunities
The landscape of organofluorine chemistry is rapidly evolving, driven by the demand for novel molecules with tailored properties. For a compound like 1-(difluoromethoxy)-2-fluoro-3-iodobenzene, future research is poised to capitalize on cutting-edge synthetic methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
